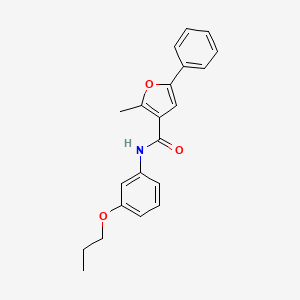
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a piperazine derivative that is known to exhibit various biochemical and physiological effects, making it an interesting target for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. This compound has been shown to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the inhibition of various enzymes involved in disease progression, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments include its potent activity against various disease targets, its ease of synthesis, and its relatively low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further investigation of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the investigation of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, including:
1. Further investigation of its mechanism of action and potential targets for disease therapy.
2. Investigation of its pharmacokinetic properties and potential for drug development.
3. Investigation of its potential for use in combination therapy with other drugs.
4. Investigation of its potential for use in drug delivery systems.
5. Investigation of its potential for use in diagnostic imaging.
In conclusion, 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit various biochemical and physiological effects, making it an interesting target for further investigation. There are several future directions for the investigation of this compound, including further investigation of its mechanism of action, pharmacokinetic properties, and potential for drug development.
Métodos De Síntesis
The synthesis of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with 2-bromobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been the subject of various scientific studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been investigated for its potential use as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-4-2-3-5-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCCCLKOPOVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide](/img/structure/B5059160.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)
![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![4-{3-methyl-4-[(4-methylphenyl)ethynyl]-2-phenyl-2H-chromen-2-yl}morpholine](/img/structure/B5059243.png)
![3-[(4-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5059247.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)